molecular formula C18H28O6 B2789235 5'-(1,4-Dioxaspiro[4.5]decan-2-yl)tetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxol]-6'-ol CAS No. 353263-83-9

5'-(1,4-Dioxaspiro[4.5]decan-2-yl)tetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxol]-6'-ol

Cat. No. B2789235
CAS RN: 353263-83-9
M. Wt: 340.416
InChI Key: XEYVZLZWQFLSDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5’-(1,4-Dioxaspiro[4.5]decan-2-yl)tetrahydrospiro[cyclohexane-1,2’-furo[2,3-d][1,3]dioxol]-6’-ol” is a complex organic molecule with the molecular formula C18H28O6 . It has an average mass of 340.411 Da and a monoisotopic mass of 340.188599 Da .


Synthesis Analysis

The synthesis of related compounds involves the formation of a dioxaspiro ring . For instance, 6-(1-Iodovinyl)-1,4-dioxaspiro[4.5]decane, an iodoalkene obtained from 2-acetylcyclohexanone via ethylene ketal formation, hydrazone formation, and iodination, was aminocarbonylated in the presence of a palladium-phosphine precatalyst .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a dioxaspiro ring and a tetrahydrospiro ring . The exact structure would require more detailed spectroscopic analysis for full elucidation.

Scientific Research Applications

Synthesis of Serotonin Derivatives

This compound is used as a precursor in the synthesis of various serotonin derivatives. Through a novel aromatization process, the bicyclic frame of this compound can be converted into a series of 5-alkoxytryptamine derivatives, including serotonin, melatonin, and bufotenin . This application is crucial for the development of pharmaceuticals that target neurological pathways and disorders.

Development of Hyper-crosslinked Polymers

The compound serves as a building block in the construction of hyper-crosslinked porous organic polymers (POPs). These POPs are synthesized via a Friedel–Crafts alkylation reaction, incorporating photoactive units like 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) with formaldehyde dimethyl acetal (FDA). The resulting polymers contain hydrophilic ether group residues, which improve their dispersibility . This has implications for materials science and engineering, particularly in creating advanced filtration systems and sensors.

Microwave-Assisted Reductive Amination

In the field of organic chemistry, this compound is utilized in microwave-assisted reductive amination studies . This technique is a cornerstone in the synthesis of amines, which are vital intermediates in the production of various pharmaceuticals, agrochemicals, and dyes.

properties

IUPAC Name

5-(1,4-dioxaspiro[4.5]decan-3-yl)spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O6/c19-13-14(12-11-20-17(22-12)7-3-1-4-8-17)21-16-15(13)23-18(24-16)9-5-2-6-10-18/h12-16,19H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYVZLZWQFLSDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)C3C(C4C(O3)OC5(O4)CCCCC5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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